molecular formula C17H12N2OS2 B14850159 2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol

Cat. No.: B14850159
M. Wt: 324.4 g/mol
InChI Key: IOADGBPTDRSNRW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzylsulfanyl group attached to a benzothieno[3,2-d]pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with suitable reagents under controlled conditions.

    Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring onto the benzothieno core. This can be accomplished through condensation reactions using appropriate amines and aldehydes.

    Attachment of the Benzylsulfanyl Group: The final step involves the introduction of the benzylsulfanyl group. This can be achieved through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
  • 2-(Benzylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
  • 2-(Benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one

Uniqueness

2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is unique due to its specific structural features, including the presence of the benzylsulfanyl group and the benzothieno[3,2-d]pyrimidin-4-ol core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Overview

2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol
  • Molecular Formula : C17H12N2OS2
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 478029-81-1

Anticancer Properties

Research indicates that 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol exhibits significant anticancer activity. A study evaluating similar benzothienopyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, including prostate, renal, and breast cancer cells. Notably, compounds within this class have shown growth inhibition with IC50 values ranging from nanomolar to micromolar concentrations .

The mechanism of action for 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they inhibit the CYP17 enzyme, which is essential for androgen synthesis in prostate cancer cells. This inhibition leads to reduced testosterone production and subsequent suppression of cancer cell growth .

Case Studies and Experimental Data

A notable study involved the synthesis and evaluation of benzothienopyrimidine derivatives, including 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
5cPC-3 (Prostate Cancer)2.08CYP17 Inhibition
5aMCF-7 (Breast Cancer)10.5Apoptosis Induction
5bUO-31 (Renal Cancer)15.0Cell Cycle Arrest

These findings highlight the compound's ability to induce apoptosis and arrest the cell cycle in various cancer types.

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of related compounds suggests favorable absorption and metabolic stability. The ADME (Absorption, Distribution, Metabolism, Excretion) characteristics indicate that these compounds can be developed further for therapeutic use due to their promising bioavailability profiles .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(Benzylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol, it is useful to compare it with other benzothienopyrimidine derivatives:

Compound NameAnticancer ActivityCYP17 Inhibition
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidineModerateYes
2-(Ethylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidineLowNo
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine High Yes

The presence of the benzylsulfanyl group in the structure significantly enhances its biological activity compared to other sulfanyl derivatives.

Properties

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

2-benzylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2OS2/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(19-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)

InChI Key

IOADGBPTDRSNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43

Origin of Product

United States

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